molecular formula C6H15N2O3PS2 B103767 Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester CAS No. 17702-63-5

Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester

Cat. No. B103767
CAS RN: 17702-63-5
M. Wt: 258.3 g/mol
InChI Key: HUSWYLCFUROMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester, commonly known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a highly efficient and versatile reagent that is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM has gained popularity due to its ease of use, high yield, and low toxicity.

Mechanism Of Action

DMTMM acts as a coupling agent by activating carboxylic acids through the formation of an intermediate acyl phosphate. The activated carboxylic acid then reacts with the amine to form an amide bond. DMTMM is highly efficient in this process due to the stabilization of the intermediate acyl phosphate by the thioxomethyl group.

Biochemical And Physiological Effects

DMTMM has low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to handle DMTMM with care as it can irritate the skin and eyes. DMTMM has no known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

DMTMM has several advantages over other coupling reagents. It is highly efficient, selective, and easy to use. DMTMM also has a low toxicity profile, making it safe for use in laboratory experiments. However, DMTMM has some limitations. It is not suitable for the activation of carboxylic acids that contain acid-labile protecting groups. DMTMM is also not suitable for the formation of amides with hindered amines.

Future Directions

Future research on DMTMM could focus on the development of new coupling reagents with improved efficiency and selectivity. Other areas of research could include the application of DMTMM in the synthesis of complex peptides and proteins, as well as the development of new strategies for the activation of carboxylic acids. Additionally, research could focus on the use of DMTMM in drug discovery and protein engineering.

Synthesis Methods

DMTMM can be synthesized by reacting N,N-dimethylformamide dimethyl acetal (DMF-DMA) with phosphorus pentasulfide (P2S5) in the presence of 2-hydroxyethyl methylamine. The reaction yields DMTMM as a white crystalline solid with a melting point of 114-116°C.

Scientific Research Applications

DMTMM is widely used in peptide synthesis, drug discovery, and protein engineering. It is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM is also used as a coupling agent in the synthesis of polypeptides and proteins. It has been shown to be highly efficient and selective in the formation of peptide bonds.

properties

CAS RN

17702-63-5

Product Name

Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester

Molecular Formula

C6H15N2O3PS2

Molecular Weight

258.3 g/mol

IUPAC Name

3-dimethoxyphosphinothioyl-1-(2-hydroxyethyl)-1-methylthiourea

InChI

InChI=1S/C6H15N2O3PS2/c1-8(4-5-9)6(13)7-12(14,10-2)11-3/h9H,4-5H2,1-3H3,(H,7,13,14)

InChI Key

HUSWYLCFUROMJM-UHFFFAOYSA-N

Isomeric SMILES

CN(CCO)C(=NP(=S)(OC)OC)S

SMILES

CN(CCO)C(=S)NP(=S)(OC)OC

Canonical SMILES

CN(CCO)C(=S)NP(=S)(OC)OC

Other CAS RN

17702-63-5

Origin of Product

United States

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